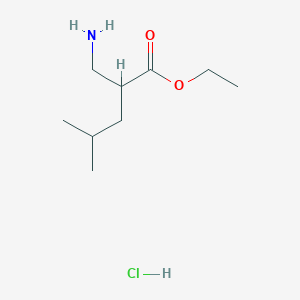

Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is a compound that is not directly mentioned in the provided papers. However, related compounds with similar structures have been studied for various properties and applications. For instance, ethyl 2-hydroxy-4-methylpentanoate enantiomers have been analyzed in wines for their organoleptic impact, showing that they contribute to the fruity aroma of wines .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was prepared via a Reformatsky reaction, which is a method that could potentially be adapted for the synthesis of this compound . Another related compound, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, was synthesized from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate, showcasing the versatility of ethyl esters in synthesis .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various techniques such as NMR, IR, MS, and X-ray crystallography . These studies provide insights into the conformation and tautomeric preferences of the molecules, which are essential for understanding their reactivity and interactions.

Chemical Reactions Analysis

Compounds with functionalities similar to this compound have been shown to participate in a variety of chemical reactions. For instance, ethyl 2-[bis(acetyl)ethenyl]aminopropenoate reacts with N- and C-nucleophiles to give fused heterocyclic systems . Moreover, the reaction of hydroxylamine hydrochloride with certain ethyl esters has led to tandem ring opening and oximation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters and related compounds have been extensively studied. For example, the enantiomers of ethyl 2-hydroxy-4-methylpentanoate have different olfactory thresholds, which are significant for their sensory impact in wines . The metal complexes of certain Schiff base ligands derived from ethyl esters exhibit notable antibacterial and antioxidant activities . Additionally, the crystal packing of some ethyl esters is influenced by non-covalent interactions such as N⋯π and O⋯π interactions .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride has been utilized in the chemical synthesis of various compounds. It's involved in tandem ring opening and oximation processes leading to the formation of complex molecules, as seen in the study by Saravanan, Vignesh Babu, and Muthusubramanian (2007). Their research demonstrated a process where this compound was involved in the formation of ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate. The study highlights the importance of this compound in intricate chemical synthesis processes, with structures confirmed by advanced techniques like NMR and X-ray, and compared with molecular dynamics simulation studies (Saravanan, Vignesh Babu, & Muthusubramanian, 2007).

Organoleptic Properties

Research by Lytra, Tempère, de Revel, and Barbe (2012) delved into the organoleptic properties of related compounds, notably ethyl 2-hydroxy-4-methylpentanoate, in wine. Their study underscored the role of these compounds in influencing the sensory aspects of beverages, such as taste and aroma. The research highlighted the distinct distributions of enantiomers in different types of wines and their contribution to the perception of fruity aromas in wine (Lytra, Tempère, de Revel, & Barbe, 2012).

Biocatalysis and Synthetic Biology

In the field of biocatalysis and synthetic biology, this compound has shown potential. Ye, Ouyang, and Ying (2011) conducted a comprehensive review on the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates used for the production of chiral drugs. The asymmetric reduction of related compounds to produce enantiopure intermediates demonstrates the potential of this compound in producing medically relevant substances (Ye, Ouyang, & Ying, 2011).

Contribution to Wine Flavor and Aroma

Shimizu et al. (2016) studied the role of this compound in contributing to the fruity flavor in Japanese sake. They identified and characterized the enzyme involved in its synthesis, highlighting the compound's significance in the fermentation process and its impact on the organoleptic properties of alcoholic beverages (Shimizu et al., 2016).

Wine Aging and Ester Formation

Lytra et al. (2017) explored the formation of substituted esters, including ethyl 2-hydroxy-4-methylpentanoate, in red wine, demonstrating how the levels of these compounds correlate with wine aging. Their research provides insights into the complex chemical transformations that occur during the aging process and their impact on wine's sensory characteristics (Lytra, Franc, Cameleyre, & Barbe, 2017).

Propiedades

IUPAC Name |

ethyl 2-(aminomethyl)-4-methylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-4-12-9(11)8(6-10)5-7(2)3;/h7-8H,4-6,10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCIQBBYXXRHEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049760-14-6 |

Source

|

| Record name | ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid](/img/structure/B2504964.png)

![5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2504966.png)

![N-[4-(Hydrazinocarbonyl)phenyl]butanamide](/img/structure/B2504973.png)

![[6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B2504974.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504977.png)

![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2504978.png)

![2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2504980.png)

![N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504981.png)